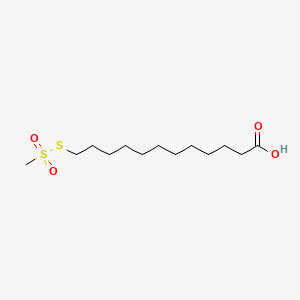
11-Carboxyundecyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Carboxyundecyl Methanethiosulfonate is a sulfur-containing organic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is a derivative of methanethiosulfonate, which is known for its utility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Carboxyundecyl Methanethiosulfonate typically involves the reaction of undecyl bromide with sodium methanethiosulfonate under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate, and the mixture is heated to reflux . The reaction is highly exothermic, and care must be taken to maintain vigorous stirring and controlled addition rates to avoid uncontrolled events .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation under reduced pressure to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
11-Carboxyundecyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-Carboxyundecyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Carboxyundecyl Methanethiosulfonate involves its ability to form covalent bonds with target molecules. The methanethiosulfonate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts . This reactivity is exploited in various applications, including the modification of proteins and the study of molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiosulfonate: A simpler analog with similar reactivity but lacking the carboxyundecyl group.
11-Bromoundecyl Methanethiosulfonate: Similar structure but with a bromine atom instead of a carboxyl group.
11-Carboxyundecyl Sulfonate: Lacks the methanethiosulfonate group but retains the carboxyundecyl moiety.
Uniqueness
11-Carboxyundecyl Methanethiosulfonate is unique due to the presence of both the carboxyundecyl and methanethiosulfonate groups, which confer distinct reactivity and functionality. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .
Eigenschaften
IUPAC Name |
12-methylsulfonylsulfanyldodecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4S2/c1-19(16,17)18-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVWMXYWBVLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

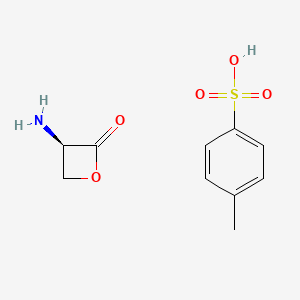
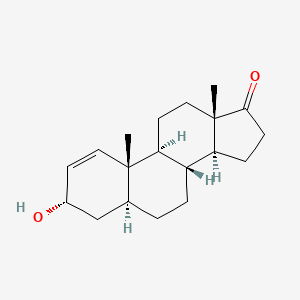
![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)
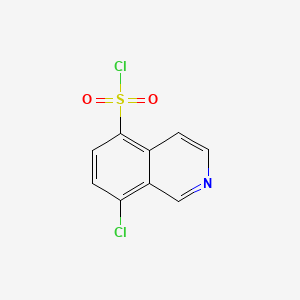
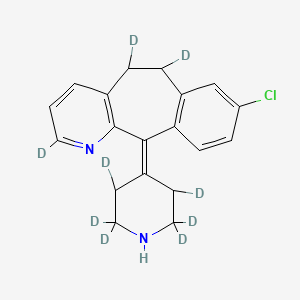
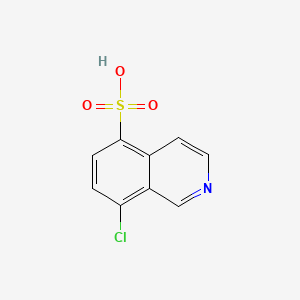
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
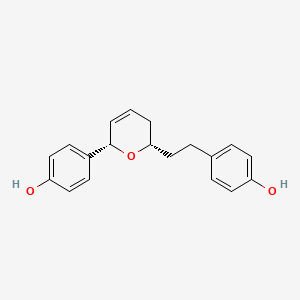
![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)
